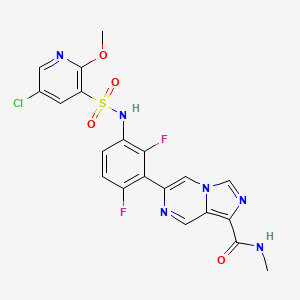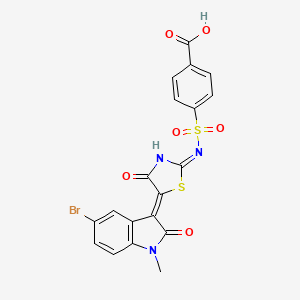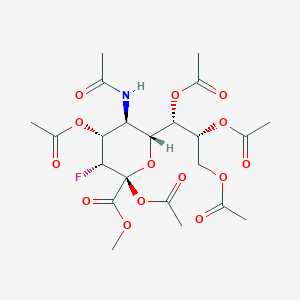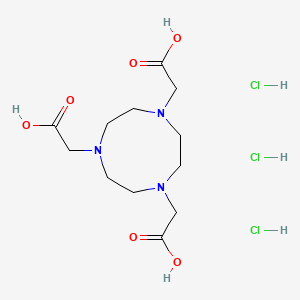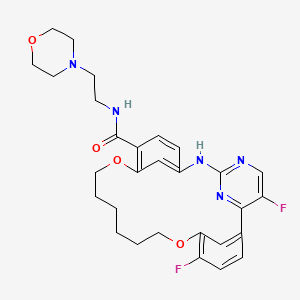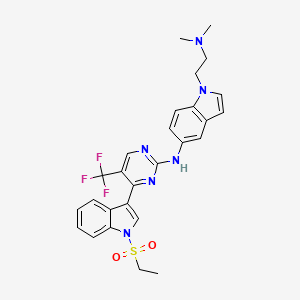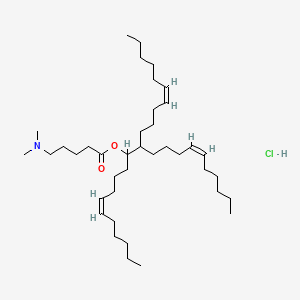
Genevant CL1 (monohydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Genevant CL1 (monohydrochloride) is an ionizable lipid used primarily in the delivery of messenger ribonucleic acid (mRNA) via lipid nanoparticles (LNPs). This compound is particularly significant in the field of vaccine delivery, including mRNA vaccines for various diseases .
准备方法
Synthetic Routes and Reaction Conditions
Genevant CL1 (monohydrochloride) is synthesized through a series of chemical reactions involving the formation of ionizable lipidsThe reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Genevant CL1 (monohydrochloride) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Genevant CL1 (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different lipid structures.
Substitution: The ionizable groups can be substituted with other functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various lipid derivatives that can be used for different applications in drug delivery and vaccine formulation .
科学研究应用
Genevant CL1 (monohydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Integral in the development of mRNA vaccines, including those for COVID-19.
Industry: Employed in the formulation of lipid-based drug delivery systems .
作用机制
Genevant CL1 (monohydrochloride) works by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into proteins, eliciting an immune response. The ionizable nature of the lipid allows it to interact with cellular membranes, promoting endosomal escape and efficient delivery of the mRNA cargo .
相似化合物的比较
Genevant CL1 (monohydrochloride) is unique due to its specific ionizable properties and its ability to form stable lipid nanoparticles. Similar compounds include:
SM-102: Another ionizable lipid used in mRNA vaccine delivery.
MC3: Known for its use in small interfering RNA (siRNA) delivery.
Genevant CL1 (monohydrochloride) stands out due to its optimized structure, which enhances the delivery efficiency and stability of mRNA vaccines .
属性
分子式 |
C39H74ClNO2 |
|---|---|
分子量 |
624.5 g/mol |
IUPAC 名称 |
[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-; |
InChI 键 |
IDWIVMXUQMJKRB-OLRRDGIGSA-N |
手性 SMILES |
CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl |
规范 SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


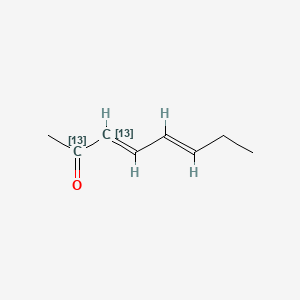
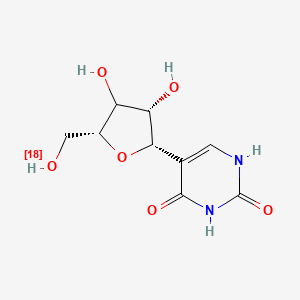
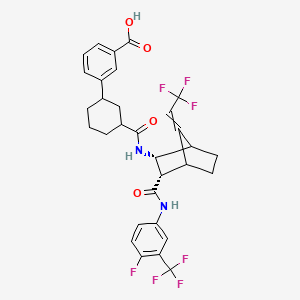
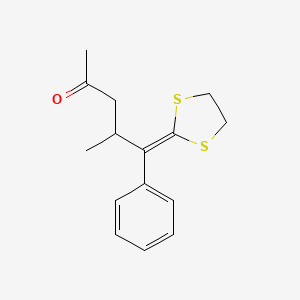
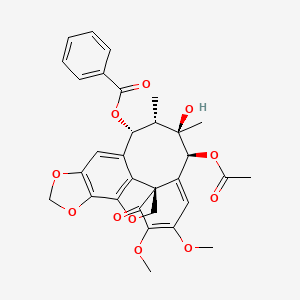
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
